molecular formula C12H11FINO3 B14086981 3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one

3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one

Cat. No.: B14086981
M. Wt: 363.12 g/mol
InChI Key: XBMTVEUFQAUFST-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and iodine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl derivative, followed by the introduction of the oxazolidinone ring through cyclization reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (fluorine and iodine) in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorine and iodine substitutions on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, oxazolidinones are known for their antibacterial properties. This compound may be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the ribosomal subunit, preventing the formation of the initiation complex.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.

Uniqueness

3-(3-Fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms in the phenyl ring. These substitutions can significantly alter its chemical properties and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11FINO3

Molecular Weight

363.12 g/mol

IUPAC Name

3-(3-fluoro-4-iodophenyl)-5-(2-oxopropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H11FINO3/c1-7(16)4-9-6-15(12(17)18-9)8-2-3-11(14)10(13)5-8/h2-3,5,9H,4,6H2,1H3

InChI Key

XBMTVEUFQAUFST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F

Origin of Product

United States

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